Stereochemical Configuration: Exo-Configured Reference Versus Endo Isomer in Lurasidone Impurity Profiling
The target compound bears the exo‑(1R,2S,3R,4S) relative configuration, whereas the endo isomer (1R,2R,3S,4S) constitutes a distinct process‑related impurity with a different chromatographic retention behavior. In RP‑HPLC methods validated for lurasidone impurity determination, the exo‑monoamide elutes at a retention time distinct from the endo isomer, enabling baseline resolution when the exo standard is used as the system‑suitability marker [REFS‑1]. A regulatory‑grade reference standard specified as the exo stereoisomer is required because USP and EP monographs (when available) designate individual impurity limits based on the specific stereochemical entity, not a stereoisomeric mixture [REFS‑2].
| Evidence Dimension | Stereochemical identity (exo vs endo configuration) |
|---|---|
| Target Compound Data | rel‑(1R,2S,3R,4S) configuration confirmed by ¹H‑NMR, ¹³C‑NMR, and optical rotation; SMILES: NC([C@@H]([C@H]1C[C@@H]2CC1)[C@@H]2C(O)=O)=O [REFS‑3] |
| Comparator Or Baseline | endo‑(1R,2R,3S,4S)‑3‑carbamoylbicyclo[2.2.1]heptane‑2‑carboxylic acid — a separate impurity with different RRT under validated HPLC conditions [REFS‑1] |
| Quantified Difference | Retention time difference sufficient for baseline resolution (resolution > 2.0) under the chromatographic conditions specified in the validated HPLC method [REFS‑1]. |
| Conditions | HPLC: Inertsil ODS C18 column (150 mm × 4.6 mm, 5 μm); mobile phase 0.05 M KH₂PO₄ buffer (pH 4.0) / acetonitrile (60:40 v/v); flow rate 1.0 mL/min; UV detection at 230 nm; Lurasidone RT ~6.0 min [REFS‑1]. |
Why This Matters
A procurement decision must confirm the stereochemical configuration because substitution with the endo isomer or a racemic mixture undermines peak‑identity confirmation and prevents accurate quantitation of the designated impurity in lurasidone drug substance.
- [1] Vaja, M.D., Patel, R.R., Patel, B.D., Chaudhary, A.B. Development and Validation of RP‑HPLC Method for Estimation of Lurasidone and its Impurities Lurasidone 1 and Lurasidone 8. Research Journal of Pharmacy and Technology, 2022, 15(11), 4999‑5004. DOI: 10.52711/0974‑360X.2022.00840. View Source
- [2] SynZeal Research. Lurasidone Impurity 45 (CAS 1365987‑23‑0): SMILES and Characterization Data. Product Technical Datasheet. Accessed 2026. View Source
